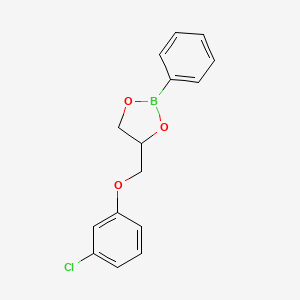![molecular formula C22H26N6O2 B1202446 11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-27020 is a quinoxaline derivative.
Scientific Research Applications
Chemistry and Cyclization Reactions
This compound is related to the study of chemistry and cyclization reactions in heterocyclic compounds. For instance, research by Badr et al. (1992) focused on the treatment and reactions of similar pyrimido thienoquinoxaline derivatives, which are crucial in understanding the chemical properties and reactivity of such compounds (Badr et al., 1992).
Synthesis of Pyrroloquinoxalines
The synthesis of pyrroloquinoxalines, a process involving 1,3-dipolar cycloaddition reaction, is an important area of research related to this compound. Kim et al. (1990) provided insights into the transformation processes involved in the synthesis of related quinoxaline derivatives (Kim et al., 1990).
Development of Novel Derivatives
Research on developing new derivatives from quinoline and quinoxaline compounds, such as by Molina et al. (1993), is relevant for understanding the potential applications of the compound . These studies highlight methods for synthesizing novel heterocyclic compounds with potential applications in various fields (Molina et al., 1993).
Antimicrobial and Anti-Inflammatory Properties
Research conducted by Rajanarendar et al. (2012) on similar pyrimidoquinolines demonstrated their potential in antimicrobial and anti-inflammatory applications. This suggests possible biomedical applications for the compound (Rajanarendar et al., 2012).
In Vitro Antibacterial Evaluation
Studies on the antibacterial properties of related quinoxaline derivatives, such as the work by Afrough et al. (2019), are significant in assessing the potential biomedical uses of these compounds (Afrough et al., 2019).
Novel Synthesis Methods
Research on novel synthesis methods of related compounds, like the work of Azizian et al. (2005), can provide insights into efficient production techniques that could be applicable to the compound of interest (Azizian et al., 2005).
properties
Product Name |
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one |
|---|---|
Molecular Formula |
C22H26N6O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C22H26N6O2/c1-15(2)13-28-20-18(19-21(28)25-17-6-4-3-5-16(17)24-19)22(29)27(14-23-20)8-7-26-9-11-30-12-10-26/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
UZEDOLZGHXNXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



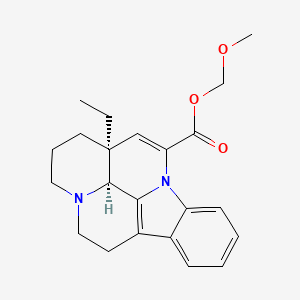
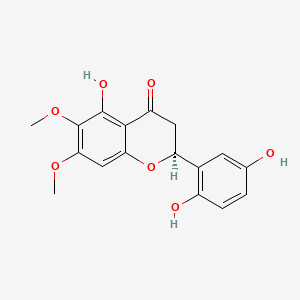
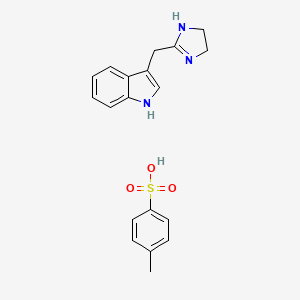

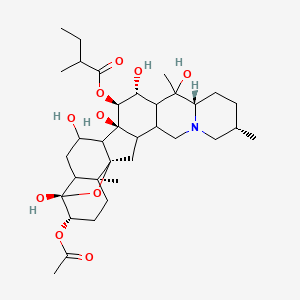
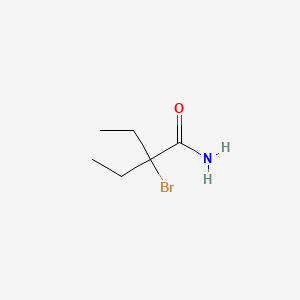
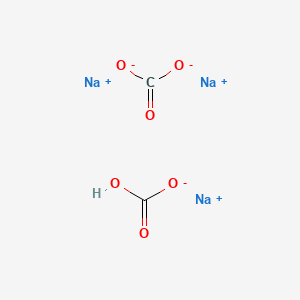
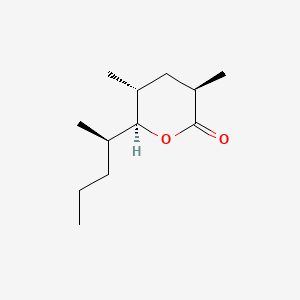
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)
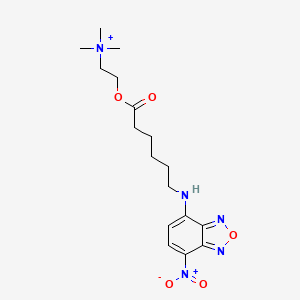
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
